1-Formamidocyclopropane-1-carboxylic acid
CAS No.: 42303-43-5
Cat. No.: VC18689832
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42303-43-5 |
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Molecular Formula | C5H7NO3 |
Molecular Weight | 129.11 g/mol |
IUPAC Name | 1-formamidocyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C5H7NO3/c7-3-6-5(1-2-5)4(8)9/h3H,1-2H2,(H,6,7)(H,8,9) |
Standard InChI Key | UPIUTCMVUPFJTQ-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C(=O)O)NC=O |
Structural Characteristics and Chemical Properties
Molecular Architecture
The compound features a cyclopropane ring fused to both a carboxylic acid group and a formamide moiety at the 1-position. Its molecular formula is , with a molecular weight of 129.11 g/mol . The cyclopropane ring introduces significant ring strain, which influences its reactivity and stability. Unlike ACC, which is achiral due to symmetry , the formamido derivative retains a planar configuration at the cyclopropane carbon, preserving its non-chiral nature .
Table 1: Key Physicochemical Properties
Spectral and Computational Data
Quantum mechanical calculations and spectroscopic analyses (e.g., NMR, IR) predict characteristic signals for the formamide () and carboxylic acid () groups. The cyclopropane ring’s -NMR signals typically appear as complex splitting patterns due to magnetic anisotropy .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 1-formamidocyclopropane-1-carboxylic acid likely involves formylation of ACC. A proposed route includes:
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ACC Preparation: ACC is synthesized via ACC synthase-mediated cleavage of -adenosylmethionine (SAM) .
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Formylation: Reaction of ACC with formic acid or a formylating agent (e.g., acetic-formic anhydride) under controlled conditions .
Alternative methods may exploit cyclopropanation strategies, such as the Simmons–Smith reaction, followed by sequential functionalization .
Stability and Decomposition
Under physiological conditions (pH ~7.4), the compound may undergo hydrolysis or enzymatic degradation. For example, ACC deaminase, which cleaves ACC to α-ketobutyrate and ammonia , might interact with the formamido derivative, though its kinetics remain unstudied. Base-catalyzed decomposition of related cyclopropane amino acids (e.g., difluoro-ACC) proceeds via ring opening to form unsaturated carbonyl compounds , suggesting similar pathways for this analog.
Biological and Pharmacological Relevance
Ethylene Biosynthesis Modulation
ACC is the immediate precursor of ethylene in plants, synthesized by ACC synthase and oxidized by ACC oxidase . The formamido derivative could act as an ACC analog, potentially inhibiting or modulating ethylene production. Studies on ACC conjugates (e.g., malonyl-ACC) show altered bioavailability and enzymatic processing , suggesting that formamidation might reduce ACC’s conversion to ethylene, thereby regulating plant development or stress responses.
Neurological Activity
ACC exhibits partial agonism at the glycine site of NMDA receptors in mammals, influencing neurotransmission and neuroprotection . The formamido group may alter receptor binding affinity or pharmacokinetics. For instance, substituting the amino group with formamide could enhance blood-brain barrier penetration or metabolic stability, making it a candidate for studying excitotoxicity or neurodegenerative diseases .
Enzymatic Interactions
ACC deaminase, found in soil microbes, hydrolyzes ACC to support plant growth under stress . The formamido derivative’s structural similarity to ACC suggests potential as a slow-dissociating inhibitor, analogous to 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), which inhibits ACC deaminase with submicromolar affinity . Such inhibition could be leveraged in agricultural biotechnology to modulate rhizosphere microbiota.
Future Research Directions
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Enzymatic Kinetics: Characterize interactions with ACC synthase, ACC oxidase, and ACC deaminase to assess its utility in plant physiology studies.
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Neuropharmacology: Evaluate NMDA receptor modulation and potential therapeutic applications in stroke or epilepsy models.
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Synthetic Applications: Explore its use as a building block in peptidomimetics or strained hydrocarbon chemistry.
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